

# Foy 251: A Potent Inhibitor of Viral Entry Through TMPRSS2

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## Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Foy 251**, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesylate.[1][2] Camostat mesylate is a clinically approved drug in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Emerging research has highlighted the significant antiviral potential of **Foy 251**, particularly its ability to block the entry of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of **Foy 251**, relevant quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

The primary mechanism by which **Foy 251** exerts its antiviral activity is through the potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[3][5] TMPRSS2 is a host cell surface protease that plays a critical role in the life cycle of numerous viruses.[6] For enveloped viruses like SARS-CoV-2, entry into the host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a specific host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2).[7]

Following receptor binding, the S protein must be cleaved at specific sites to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[6][7] TMPRSS2 is a key host protease responsible for this critical cleavage and activation of the viral S protein.[3][6] By inhibiting the enzymatic activity of TMPRSS2, **Foy 251** effectively prevents the priming of the viral spike protein, thereby blocking viral entry at the cell surface.[2][7] This mechanism of action makes TMPRSS2 an attractive therapeutic target for preventing and treating viral infections.[8]

## Quantitative Data on Inhibitory Activity

The inhibitory potency of **Foy 251** and related compounds has been quantified in various in vitro studies. The following tables summarize the key data for **Foy 251**, its parent compound Camostat mesylate, and the related, more potent inhibitor Nafamostat mesylate.

Table 1: In Vitro Inhibition of TMPRSS2 by **Foy 251** and Related Compounds

Compound	IC50 (nM)	Assay Type	Source
Foy 251 (GBPA)	33.3	Recombinant Human TMPRSS2 Biochemical Assay	[1][9]
Camostat mesylate	6.2	Recombinant Human TMPRSS2 Biochemical Assay	[1][9]
Nafamostat mesylate	0.27	Recombinant Human TMPRSS2 Biochemical Assay	[1][9]
Gabexate mesylate	130	Recombinant Human TMPRSS2 Biochemical Assay	[1][9]

Table 2: Inhibition of SARS-CoV-2 Entry by **Foy 251** and Related Compounds

Compound	EC50 (nM)	Cell Line	Assay Type	Source
Foy 251 (GBPA)	178	Calu-3	Pseudotyped Virus Entry Assay	<a href="#">[4]</a> <a href="#">[10]</a>
Camostat mesylate	107	Calu-3	Pseudotyped Virus Entry Assay	<a href="#">[4]</a>
Nafamostat mesylate	Low-nanomolar range	Calu-3	Pseudotyped Virus Entry Assay	<a href="#">[8]</a>

## Experimental Protocols

### TMPRSS2 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against recombinant human TMPRSS2.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Foy 251** against TMPRSS2.

Materials:

- Recombinant human TMPRSS2 enzyme
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
- Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)
- **Foy 251** and other test compounds
- DMSO (for compound dilution)
- 384-well or 1536-well assay plates
- Plate reader capable of fluorescence detection

#### Procedure:

- Prepare a stock solution of **Foy 251** in DMSO.
- Perform serial dilutions of the **Foy 251** stock solution in DMSO to create a concentration gradient.
- Dispense a small volume (e.g., 20 nL) of each **Foy 251** dilution into the wells of the assay plate.<sup>[11]</sup> Include wells with DMSO only as a negative control (no inhibition) and wells without enzyme as a positive control (100% inhibition).<sup>[1]</sup>
- Add the recombinant TMPRSS2 enzyme, diluted in assay buffer, to all wells except the positive control wells.<sup>[11]</sup>
- Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.<sup>[1]</sup>
- Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).<sup>[9]</sup>
- Calculate the rate of reaction for each well.
- Normalize the data to the positive and negative controls.
- Plot the normalized reaction rates against the logarithm of the **Foy 251** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.<sup>[1]</sup>

## Pseudovirus Entry Inhibition Assay

This protocol utilizes replication-deficient viral particles pseudotyped with a viral spike protein to safely quantify the inhibition of viral entry into host cells.

**Objective:** To determine the half-maximal effective concentration (EC50) of **Foy 251** for inhibiting SARS-CoV-2 S protein-mediated cell entry.

#### Materials:

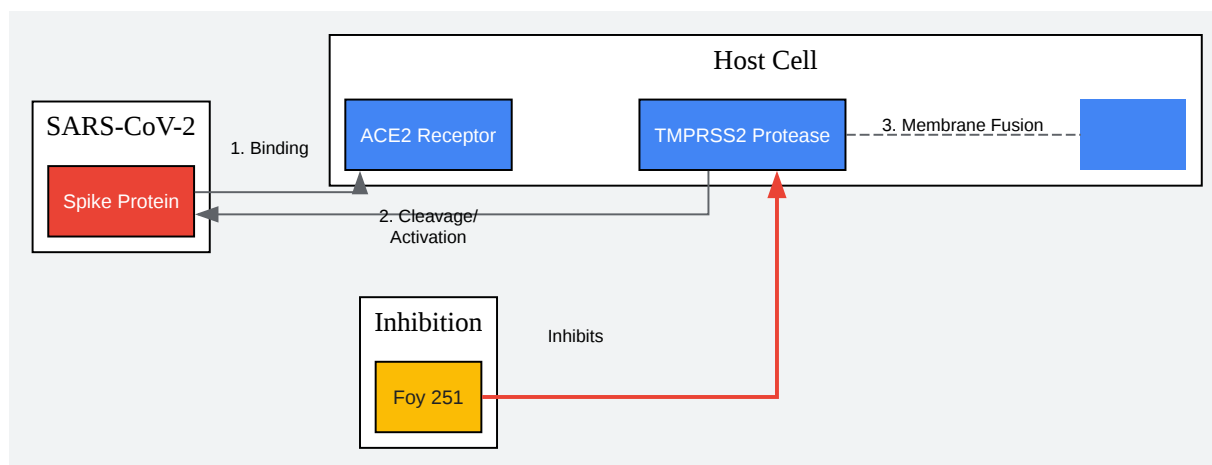
- Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and encoding a reporter gene (e.g., luciferase).
- Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3 or HEK-293T cells co-transfected with ACE2 and TMPRSS2).[\[3\]](#)[\[5\]](#)
- Cell culture medium and supplements.
- **Foy 251** and other test compounds.
- DMSO.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Seed the host cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **Foy 251** in cell culture medium.
- Pre-incubate the cells with the **Foy 251** dilutions for a specified time (e.g., 2 hours) at 37°C.  
[\[3\]](#)
- Inoculate the cells with the SARS-CoV-2 pseudovirus.
- Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-24 hours).[\[3\]](#)
- Lyse the cells and measure the luciferase activity using a luminometer.
- Plot the luciferase activity against the logarithm of the **Foy 251** concentration and fit the data to determine the EC50 value.

## Visualizations

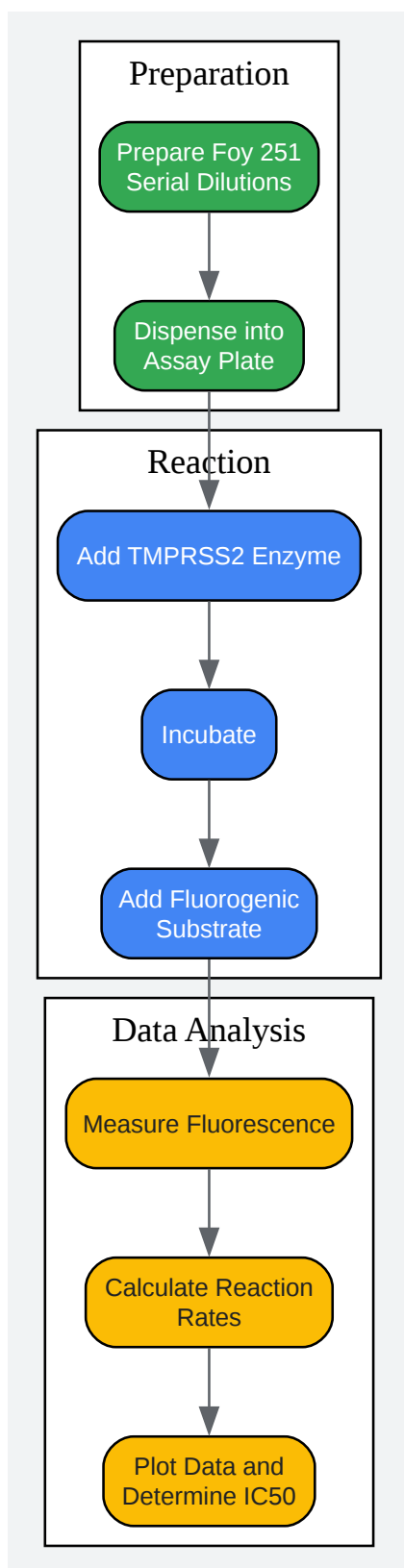
## Signaling Pathway of Viral Entry and Inhibition by Foy 251



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Caption: SARS-CoV-2 entry pathway and its inhibition by **Foy 251**.

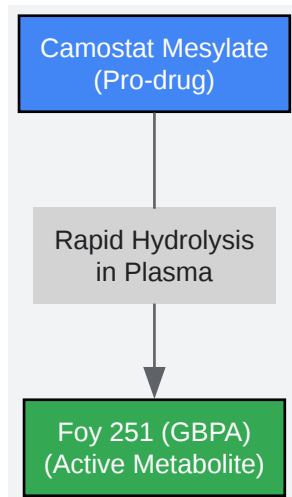
## Experimental Workflow for TMPRSS2 Inhibition Assay



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Caption: Workflow for a cell-free TMPRSS2 enzymatic inhibition assay.

## Relationship Between Camostat Mesylate and Foy 251



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Caption: Conversion of Camostat mesylate to its active metabolite, **Foy 251**.

## Conclusion

**Foy 251**, the active metabolite of Camostat mesylate, is a potent inhibitor of the host cell protease TMPRSS2. By blocking the activity of this key enzyme, **Foy 251** effectively prevents the entry of various viruses, including SARS-CoV-2, into host cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **Foy 251** and other TMPRSS2 inhibitors as broad-spectrum antiviral therapeutics. The continued investigation of such host-targeted antivirals is a promising strategy in the ongoing effort to combat viral diseases.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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